

# A Comprehensive Technical Guide to 1-Piperidinecarbonyl Chloride for Chemical Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Piperidinecarbonyl chloride

Cat. No.: B076833

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## Abstract

**1-Piperidinecarbonyl chloride**, a versatile reagent in organic synthesis, serves as a cornerstone for the introduction of the piperidinylcarbonyl moiety into a diverse array of molecular scaffolds. This document provides an in-depth technical overview of its chemical properties, synthesis, and significant applications, with a particular focus on its utility in the development of novel therapeutics. Detailed experimental protocols for the synthesis of key derivatives, alongside clear visualizations of reaction pathways, are presented to facilitate its practical application in the laboratory. Safety and handling guidelines are also comprehensively addressed to ensure its responsible use.

## Chemical and Physical Properties

**1-Piperidinecarbonyl chloride**, registered under CAS number 13939-69-0, is a colorless to light yellow liquid. It is a reactive acyl chloride that is soluble in many organic solvents but reacts with water and other protic solvents. A summary of its key physical and chemical properties is provided in Table 1.

Property	Value	Reference
CAS Number	13939-69-0	[1]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> ClNO	[1]
Molecular Weight	147.60 g/mol	[1][2]
Boiling Point	242 °C (lit.)	[1][3]
Density	1.18 g/mL at 25 °C (lit.)	[1][3]
Refractive Index (n <sub>20</sub> /D)	1.459 (lit.)	[1][3]
Flash Point	110 °C (230 °F) - closed cup	[1][4]
InChI Key	BIFDXOOJPDHKJH- UHFFFAOYSA-N	[1]
SMILES	C1C(=O)N1CCCCC1	[1]

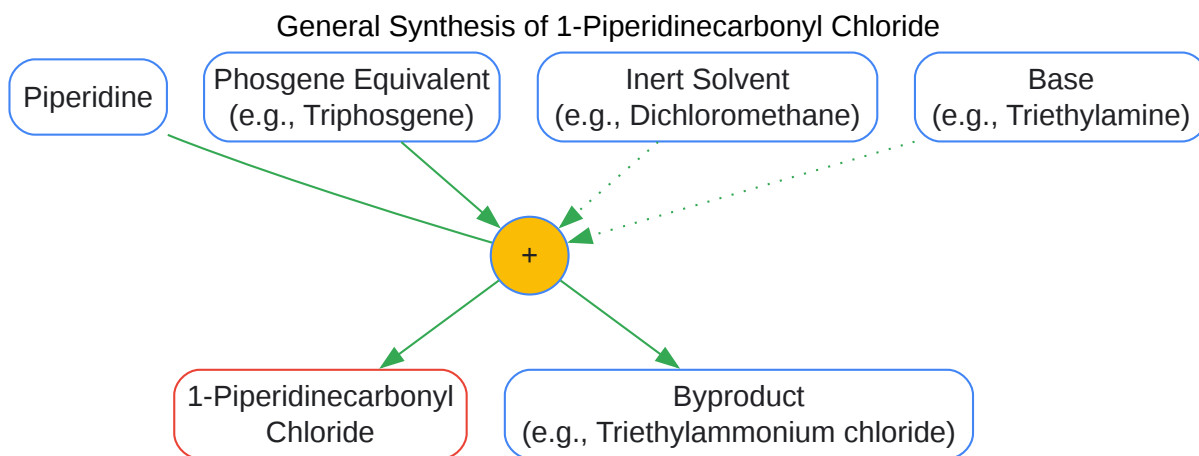
## Synonyms

For clarity and comprehensive literature searching, a list of common synonyms for **1-Piperidinecarbonyl chloride** is provided in Table 2.

Synonym	Reference
N-Chloroformylpiperidine	[1]
Piperidine-1-carbonyl chloride	
1-(Chlorocarbonyl)piperidine	
NSC 50227	[1]
Piperidinocarbonyl chloride	
N-Piperidinecarbonyl chloride	

## Synthesis of 1-Piperidinecarbonyl Chloride

A common laboratory-scale synthesis of **1-piperidinecarbonyl chloride** involves the reaction of piperidine with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.



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A simplified diagram illustrating the synthesis of **1-Piperidinecarbonyl Chloride**.

## Applications in Organic Synthesis

**1-Piperidinecarbonyl chloride** is a valuable reagent for the synthesis of a variety of important functional groups, including amides, carbamates, and ureas. Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.

## Synthesis of Amides

The reaction of **1-piperidinecarbonyl chloride** with primary or secondary amines, known as the Schotten-Baumann reaction, provides a straightforward route to N-substituted piperidine-1-carboxamides.<sup>[5]</sup> This reaction is typically carried out in the presence of a base to scavenge the HCl byproduct.

Experimental Protocol: General Procedure for Amide Synthesis

- Dissolve the amine (1.0 eq.) and a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq.), in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **1-piperidinecarbonyl chloride** (1.05 eq.) in the same solvent to the cooled amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

## Synthesis of Carbamates

**1-Piperidinecarbonyl chloride** reacts with alcohols and phenols to form the corresponding carbamates. This transformation is crucial in medicinal chemistry for the synthesis of prodrugs and bioactive molecules.

### Experimental Protocol: General Procedure for Carbamate Synthesis

- To a solution of the alcohol or phenol (1.0 eq.) and a base (e.g., triethylamine, pyridine, or sodium hydride for less reactive alcohols) (1.2 eq.) in an anhydrous aprotic solvent (e.g., THF, dichloromethane), add **1-piperidinecarbonyl chloride** (1.1 eq.) dropwise at 0 °C.
- Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.
- Work up the reaction by adding water and extracting the product with an appropriate organic solvent.

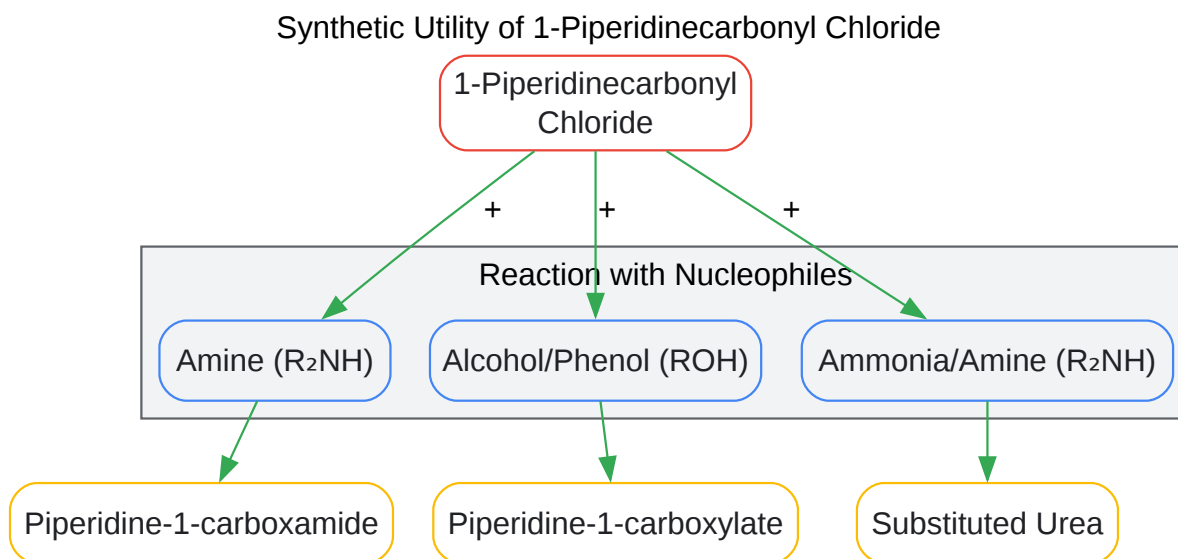
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to afford the desired carbamate.

## Synthesis of Ureas

The reaction of **1-piperidinecarbonyl chloride** with ammonia or primary/secondary amines can also be employed to synthesize substituted ureas. This method offers an alternative to the use of isocyanates.

### Experimental Protocol: General Procedure for Urea Synthesis

- In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine) (1.1 eq.) in an inert anhydrous solvent like dichloromethane.
- Cool the mixture to 0 °C.
- Add **1-piperidinecarbonyl chloride** (1.0 eq.) dropwise to the stirred solution.
- Allow the reaction to proceed at room temperature for several hours until completion.
- After the reaction is complete, wash the mixture with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The resulting crude urea can be purified by recrystallization or column chromatography.



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Workflow of key synthetic transformations using **1-Piperidinecarbonyl Chloride**.

## Safety and Handling

**1-Piperidinecarbonyl chloride** is a corrosive and moisture-sensitive compound that requires careful handling. It can cause severe skin burns and eye damage.[2]

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] Work in a well-ventilated fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
- **Spills:** In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not use water to clean up spills as it will react with the compound.
- **First Aid:** In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

## Conclusion

**1-Piperidinecarbonyl chloride** is a highly effective and versatile reagent in modern organic synthesis. Its ability to readily form amides, carbamates, and ureas makes it an indispensable tool for medicinal chemists and researchers in drug discovery and development. A thorough understanding of its properties, synthetic applications, and handling procedures is essential for its safe and efficient utilization in the laboratory. The detailed protocols and diagrams provided in this guide are intended to serve as a valuable resource for the scientific community.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)